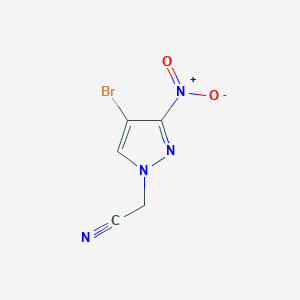

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile

Beschreibung

2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with bromine at the 4-position, a nitro group at the 3-position, and an acetonitrile moiety attached to the nitrogen atom. The nitro group enhances electron-withdrawing effects, influencing reactivity in synthetic pathways, while the bromine and acetonitrile groups contribute to its versatility as a building block in pharmaceuticals and agrochemicals .

Eigenschaften

Molekularformel |

C5H3BrN4O2 |

|---|---|

Molekulargewicht |

231.01 g/mol |

IUPAC-Name |

2-(4-bromo-3-nitropyrazol-1-yl)acetonitrile |

InChI |

InChI=1S/C5H3BrN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,2H2 |

InChI-Schlüssel |

DTOVFWCFOQTREL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NN1CC#N)[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-nitropyrazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes reduction to an amino group under catalytic hydrogenation. A typical protocol involves:

-

Reagents : Hydrogen gas (4-5 bar), 10% Pd/C catalyst, THF solvent

-

Conditions : Room temperature, 6-8 hours reaction time

-

Product : (3R)-3-(4-Amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (93.5% yield, 99.3% ee)

Mechanism : The nitro group (NO₂) is reduced to an amino group (NH₂) via catalytic hydrogenation, facilitated by the electron-withdrawing bromine substituent .

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution. Key examples include:

-

Reagents : Amines, thiols, or other nucleophiles; bases like K₂CO₃; DMF or DMSO solvents

-

Conditions : Elevated temperatures (60-85°C) for 10-25 hours

-

Product : Derivatives with substituted groups (e.g., NH₂ replacing Br)

Mechanism : The electron-deficient pyrazole ring directs nucleophilic attack at the bromine-substituted position .

Sandmeyer Reaction

A diazotization-Sandmeyer sequence converts the amino group (NH₂) to bromine (Br):

-

Steps :

-

Diazotization (e.g., NaNO₂/HCl)

-

Sandmeyer reaction with CuBr

-

-

Product : (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile

Conditions : Typically performed at low temperatures (0-5°C) to control reactivity .

Cyclization Reactions

The compound participates in cyclization to form complex heterocycles. For example:

-

Reagents : Aldehydes, ketones, or other carbonyl compounds

-

Conditions : Acidic or basic catalysis

-

Product : Polyheterocyclic systems with enhanced stability

Mechanism : The acetonitrile group (CN) acts as a nucleophile, enabling cyclization via nucleophilic attack on carbonyl carbons.

Key Reaction Data

Spectral Characterization

NMR Data (DMSO-d₆):

-

Amino intermediate (V) :

Biological Implications

Substituent effects on reactivity correlate with biological activity. For example, electron-withdrawing groups (Br, NO₂) enhance binding affinity to targets like androgen receptors (AR), as observed in related pyrazole derivatives .

This compound’s reactivity is governed by its electron-deficient pyrazole core, enabling diverse transformations. Experimental data from synthesis protocols and mechanistic studies highlight its utility in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound containing a pyrazole ring with bromine and nitro substituents that has applications in scientific research.

Scientific Research Applications

2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile serves as a building block in the synthesis of potential pharmaceutical agents, materials science, and biological studies.

Medicinal Chemistry It is used in creating potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science This compound can be used to develop new materials with unique properties, such as conductive polymers or advanced coatings.

Biological Studies It functions as a probe or intermediate in studying biological pathways and mechanisms.

2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile can undergo substitution, reduction, and cyclization reactions.

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or other chemical reductants. Reduction yields 2-(4-Amino-3-nitro-1H-pyrazol-1-yl)acetonitrile.

Wirkmechanismus

The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

This section compares 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile with five analogous pyrazole derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Molecular Properties

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Electronic Properties

- Nitro Group (3-NO₂): The nitro group in the target compound is strongly electron-withdrawing, polarizing the pyrazole ring and enhancing electrophilic reactivity. This contrasts with the electron-donating methyl group in 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile, which stabilizes the ring but reduces reactivity toward nucleophilic substitution .

- Bromine Position: Bromine at the 4-position (common in all compounds) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but steric hindrance varies.

- Acetonitrile Group : The CH₂CN moiety in all compounds enables further functionalization (e.g., hydrolysis to carboxylic acids or participation in click chemistry), but its position (1- vs. 3-) affects regioselectivity in reactions .

Physicochemical Properties

- Molecular Weight and Solubility : Heavier derivatives like [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile (262.11 g/mol) exhibit lower aqueous solubility due to increased hydrophobicity, whereas the nitro-substituted compound (231.01 g/mol) may have moderate solubility in polar aprotic solvents .

- Spectroscopic Signatures: The nitro group generates distinct IR absorption bands (~1350–1500 cm⁻¹ for NO₂ stretching), while the methyl group in 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile produces characteristic NMR signals (δ ~2.5 ppm for CH₃) .

Biologische Aktivität

The compound 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS No. 1248201-81-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile is with a molecular weight of 235.03 g/mol. Its structure features a bromine atom and a nitro group on the pyrazole ring, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄BrN₃O₂ |

| Molecular Weight | 235.03 g/mol |

| CAS Number | 1248201-81-9 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.

A study published in the Journal of Medicinal Chemistry reported that related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile may possess similar properties .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been a focal point of research. A case study involving a series of substituted pyrazoles revealed that certain compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study : In vitro tests on 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile showed promising results against human cancer cell lines, with an IC50 value indicating significant cytotoxicity .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to similar pyrazole compounds. The presence of nitro and bromo substituents is thought to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. Research indicates that these compounds can downregulate NF-kB signaling pathways, leading to reduced inflammation .

The biological activity of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Inhibition of enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Disruption : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Cytokine Modulation : Downregulation of inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.